molecular formula C10H9FO3 B2837414 Ethyl 3-fluoro-4-formylbenzoate CAS No. 1640117-38-9

Ethyl 3-fluoro-4-formylbenzoate

Cat. No.: B2837414
CAS No.: 1640117-38-9
M. Wt: 196.177
InChI Key: CAIWTFXQTNXSOY-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-formylbenzoate is an organic compound with the molecular formula C10H9FO3. It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a formyl group at the 4-position, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-4-formylbenzoate typically involves the esterification of 3-fluoro-4-formylbenzoic acid. One common method is the reaction of 3-fluoro-4-formylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of alternative catalysts and solvents may also be explored to improve the environmental and economic aspects of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-4-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-fluoro-4-formylbenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-formylbenzoate depends on its specific application. In drug development, the fluorine atom can influence the compound’s interaction with biological targets, such as enzymes or receptors, by altering the electronic properties of the molecule. This can enhance binding affinity and selectivity, leading to more effective therapeutic agents. The formyl group can also participate in various biochemical reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

    Ethyl 4-fluoro-3-formylbenzoate: Similar structure but with the fluorine and formyl groups swapped.

    Ethyl 3-chloro-4-formylbenzoate: Chlorine atom instead of fluorine.

    Ethyl 3-fluoro-4-methylbenzoate: Methyl group instead of formyl.

Uniqueness: Ethyl 3-fluoro-4-formylbenzoate is unique due to the specific positioning of the fluorine and formyl groups, which can significantly influence its reactivity and interactions in chemical and biological systems. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in the synthesis of various functionalized aromatic compounds .

Properties

IUPAC Name

ethyl 3-fluoro-4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIWTFXQTNXSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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